molecular formula C14H19NO2 B11878130 Ethyl 1-phenylpiperidine-2-carboxylate CAS No. 561307-76-4

Ethyl 1-phenylpiperidine-2-carboxylate

Cat. No.: B11878130
CAS No.: 561307-76-4
M. Wt: 233.31 g/mol
InChI Key: GCBCXJFRYSACTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenylpiperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylsilane with an imine, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and other catalytic processes to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-phenylpiperidine-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 1-phenylpiperidine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

561307-76-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 1-phenylpiperidine-2-carboxylate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-7-11-15(13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3

InChI Key

GCBCXJFRYSACTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C2=CC=CC=C2

Origin of Product

United States

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